Intrinsic Affinity Comparison: NS1 (Ki = 0.5 nM) vs LL320 (Ki = 1.6 nM) — A 3.2-Fold Potency Advantage
NS1 demonstrates a 3.2-fold higher intrinsic binding affinity for recombinant human NNMT compared to the propargyl-linked bisubstrate inhibitor LL320, the next most potent structurally characterized NNMT inhibitor in the same class. Both compounds were evaluated using fluorescence-based NNMT inhibition assays and kinetic analyses under comparable conditions, though in separate primary publications [1].
| Evidence Dimension | Equilibrium inhibition constant (Ki) for recombinant human NNMT |
|---|---|
| Target Compound Data | Ki = 0.5 nM (500 pM) |
| Comparator Or Baseline | LL320: Ki = 1.6 ± 0.3 nM |
| Quantified Difference | NS1 Ki is 3.2-fold lower (more potent) than LL320 Ki |
| Conditions | Recombinant human NNMT; fluorescence-based enzyme inhibition assay (Policarpo et al., 2019 for NS1; Chen et al., 2019 for LL320) |
Why This Matters
For users requiring maximal target engagement at the lowest compound concentration, NS1's 3.2-fold potency advantage over LL320 reduces the amount of inhibitor needed to achieve equivalent NNMT saturation, directly impacting experimental design and reagent cost per assay.
- [1] Policarpo RL, Decultot L, May E, Kuzmic P, Carlson S, Huang D, Chu V, Wright BA, Dhakshinamoorthy S, Kannt A, et al. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). J Med Chem. 2019;62(21):9837-9873. doi:10.1021/acs.jmedchem.9b01238. View Source
